Dihydroyashabushiketol
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Overview
Description
Dihydroyashabushiketol is a natural product derived from plant sources, specifically from the rhizomes of Alpinia officinarum Hance . It is a diarylheptanoid, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and anti-tuberculosis properties . The absolute configuration of this compound has been established as S based on X-ray crystallographic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroyashabushiketol can be synthesized through various chemical transformations of known yashabushiketol . The synthetic route typically involves the reduction of yashabushiketol using appropriate reducing agents under controlled conditions to yield this compound . The reaction conditions often include the use of solvents and catalysts to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the rhizomes of Alpinia officinarum Hance . The process includes chromatographic separation on a C18 reverse-phase column with gradient elution, followed by mass spectrometric detection using multiple-reaction-monitoring mode . This method ensures high purity and yield of this compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
Dihydroyashabushiketol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of this compound can yield different hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted diarylheptanoids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydroyashabushiketol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dihydroyashabushiketol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer pathways . The hydroxyl group plays a crucial role in its interaction with these targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Yashabushiketol: A closely related compound with similar biological activities.
1,7-Diphenyl-4-en-3-heptanone: Another diarylheptanoid with anti-inflammatory and anticancer properties.
Pinostrobin: A flavonoid with comparable anti-inflammatory effects.
Uniqueness
Dihydroyashabushiketol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the C-5 position, which significantly influences its optical rotation and biological activity . Its ability to interact with various molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(5S)-5-hydroxy-1,7-diphenylheptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKTMMNRPJQHV-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-01-6 |
Source
|
Record name | 24192-01-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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